molecular formula C17H20ClNO2 B1605389 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride CAS No. 55845-90-4

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride

Cat. No.: B1605389
CAS No.: 55845-90-4
M. Wt: 305.8 g/mol
InChI Key: SKILLULCQGKLNZ-UHFFFAOYSA-N
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Description

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride is a chemical compound with the molecular formula C17H20ClNO2. It is known for its unique structure, which includes a hydroxyphenyl group, a benzyl group, and an ethylamino group.

Preparation Methods

The synthesis of 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride typically involves several steps:

    Synthetic Routes: The compound can be synthesized through the reaction of 3-hydroxyacetophenone with N-benzyl-N-ethylamine under specific conditions.

    Reaction Conditions: The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride undergoes various chemical reactions:

Scientific Research Applications

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride involves its interaction with molecular targets in biological systems:

    Molecular Targets: The compound is believed to interact with enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: The compound’s effects on cellular pathways related to apoptosis and cell proliferation are of particular interest.

Comparison with Similar Compounds

1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

2-[benzyl(ethyl)amino]-1-(3-hydroxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2.ClH/c1-2-18(12-14-7-4-3-5-8-14)13-17(20)15-9-6-10-16(19)11-15;/h3-11,19H,2,12-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKILLULCQGKLNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801338705
Record name 1-(3-hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55845-90-4
Record name Ethanone, 2-[ethyl(phenylmethyl)amino]-1-(3-hydroxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55845-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055845904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801338705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-hydroxyphenyl)-1-oxo-2-(N-benzyl-N-ethyl)aminoethane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.372
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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